tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
Overview
Description
“tert-Butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-1-carboxylate” is a chemical compound with the CAS Number: 857730-07-5. It has a molecular weight of 289.38 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-1-carboxylate. The InChI code for this compound is 1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-13-12(16)5-4-8-17-13/h4-5,8H,6-7,9-11H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 289.38 .Scientific Research Applications
Synthesis and Structural Studies : A study reported the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting the development of N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate. This research is significant for its streamlined synthesis approach and its application in creating potent analogues of ACC inhibitors (Huard et al., 2012).
Intermediate in Biologically Active Compounds : Another research focused on synthesizing Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in crizotinib, a biologically active compound. The study presented a three-step synthesis using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
Antitumor Activities : A synthesis of a spirocyclic oxindole analogue and its screening against various cancer cells was reported. This study is notable for its innovative approach in creating spirocyclic azaoxindole analogues with inhibitory activities, particularly against human lung cancer cells (Hong, Huang, & Teng, 2011).
Chemical Structure Analysis : Research on tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate delved into the chemical structure, revealing insights into the compound's molecular configuration (Richter et al., 2009).
Synthesis of Related Compounds : Studies have also been conducted on the synthesis of similar compounds like Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate and their structural characterization, providing a deeper understanding of related molecular structures (Naveen et al., 2007).
Development of Novel Synthesis Methods : A study presented a novel synthesis method for spiropiperidine-based compounds, emphasizing the importance of anilide formation and intramolecular cyclization in the creation of spiro[indole-3,4′-piperidin]-2-ones (Freund & Mederski, 2000).
Safety And Hazards
properties
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-13-12(16)5-4-8-17-13/h4-5,8H,6-7,9-11H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIKRZQKTNHVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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